Cyproterone Acetate-13C2,d3
Description
Significance of Stable Isotope Tracers in Quantitative Bioanalysis
In the realm of quantitative bioanalysis, stable isotope-labeled compounds, particularly when used in conjunction with mass spectrometry (MS), have revolutionized the accuracy and reliability of measurements. Stable isotope dilution (SID) is a gold-standard technique that involves adding a known quantity of an isotopically labeled version of the analyte to a sample. nih.gov This "internal standard" experiences the same sample preparation and analysis conditions as the endogenous, or unlabeled, analyte. sigmaaldrich.com
By measuring the ratio of the labeled to the unlabeled compound, researchers can accurately determine the concentration of the target analyte, effectively compensating for variations in sample extraction, recovery, and instrument response. sigmaaldrich.comresearchgate.net This approach significantly enhances the precision and specificity of quantitative assays, which is crucial for applications ranging from therapeutic drug monitoring to biomarker validation. nih.govscispace.com The use of stable isotopically labeled (SIL) internal standards is generally considered to yield superior assay performance in quantitative bioanalytical liquid chromatography-mass spectrometry (LC-MS) compared to other types of internal standards. scispace.comnih.gov
Rationale for Deuterium (B1214612) and Carbon-13 Isotopic Labeling in Steroid Research
Steroids, a class of lipids characterized by a specific four-ring carbon structure, play vital roles in numerous physiological processes. The study of their metabolism and function often requires highly sensitive and specific analytical methods. Isotopic labeling with deuterium and carbon-13 is particularly well-suited for steroid research for several reasons.
The incorporation of these stable isotopes into a steroid molecule creates a mass shift that is easily detectable by mass spectrometry, allowing for the differentiation between the labeled standard and the endogenous steroid. sigmaaldrich.com This is essential for quantitative analysis and for tracing the metabolic fate of a steroid within a biological system. While deuterated standards are commonly used, there are instances where carbon-13 labeling is preferred to avoid potential issues like the back-exchange of deuterium atoms, which could compromise the accuracy of the results. sigmaaldrich.com The combination of both deuterium and carbon-13 labeling in a single molecule, as seen in Cyproterone (B1669671) Acetate-13C2,d3, provides a significant mass shift, further enhancing its utility as an internal standard.
Overview of Cyproterone Acetate-13C2,d3 as a Research Probe
This compound is a stable isotope-labeled version of Cyproterone Acetate (B1210297), a synthetic steroidal antiandrogen. clearsynth.comvivanls.com The labeling involves the replacement of two carbon atoms with carbon-13 and three hydrogen atoms with deuterium. vivanls.com This dual labeling strategy results in a molecule with a higher molecular weight than its unlabeled counterpart, making it an ideal internal standard for mass spectrometric analysis. vivanls.com
This isotopically labeled compound is primarily used in research settings to improve the accuracy and efficiency of clinical research and for analytical method development and validation. clearsynth.commedchemexpress.com Its application as an internal standard in quantitative bioanalysis allows for the precise measurement of Cyproterone Acetate levels in various biological matrices. vivanls.com
Properties
Molecular Formula |
C₂₂¹³C₂H₂₆D₃ClO₄ |
|---|---|
Molecular Weight |
421.94 |
Synonyms |
(1β,2β)-17-(Acetyloxy-13C2,d3)-6-chloro-1,2-dihydro-3’H-cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione; Androcur-13C2,d3; CPA; Cyprostat-13C2,d3; Cyproterone 17-O-Acetate-13C2,d3; Cyproterone 17α-Acetate-13C2,d3; Cyproviron-13C2,d3; NSC 81430-13C2,d3; |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Cyproterone Acetate 13c2,d3
Methodologies for Stereospecific Isotopic Incorporation of 13C2 and d3
A plausible and efficient synthetic route begins with the preparation of isotopically labeled acetic acid or its derivatives. Commercially available sodium acetate-13C2,d3 serves as an ideal starting material. This precursor ensures that the isotopic labels are precisely located within the acetate (B1210297) group from the outset.
The key steps for the synthesis are as follows:
Preparation of Labeled Acetylating Agent: The isotopically labeled sodium acetate ([13C2, 2,2,2-d3]sodium acetate) is converted into a more reactive acetylating agent. A common method is the conversion to the corresponding acetyl halide or acetic anhydride (B1165640). For instance, treating the labeled sodium acetate with a halogenating agent like oxalyl chloride or thionyl chloride would yield acetyl-1,2-13C2,d3 chloride. Alternatively, it can be converted to acetic-1,1'-13C2,d3 anhydride. These reagents are highly effective for the esterification of sterically hindered alcohols.
Esterification of Cyproterone (B1669671): The unlabeled cyproterone precursor, which possesses a hydroxyl group at the C17 position, is then esterified using the isotopically labeled acetylating agent. The reaction is typically carried out in an aprotic solvent in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct and catalyze the reaction. The use of a highly reactive agent like acetyl-1,2-13C2,d3 chloride ensures efficient and stereospecific acylation at the 17α-hydroxyl position without affecting other functional groups on the steroid skeleton.
Purification: Following the esterification reaction, the crude product is purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate Cyproterone Acetate-13C2,d3 with high chemical purity.
This synthetic approach ensures the precise and stereospecific placement of the five isotopic labels onto the acetate group of the final molecule.
Isotopic Purity and Enrichment Verification Techniques for this compound
Verifying the isotopic purity and the degree of enrichment is paramount for the utility of this compound as an internal standard. High-resolution mass spectrometry (HRMS) is the primary technique employed for this purpose.
The analysis focuses on determining the mass-to-charge ratio (m/z) of the molecular ion with high precision. The expected molecular weight of this compound (C₂₂¹³C₂H₂₆D₃ClO₄) is approximately 421.94 g/mol . medchemexpress.comacs.org Mass spectrometry will confirm this molecular weight and allow for the quantification of isotopic enrichment. By comparing the intensity of the ion peak corresponding to the fully labeled compound with the intensities of peaks from partially labeled or unlabeled species, the isotopic purity can be calculated. Typically, for use as an internal standard, an isotopic enrichment of >98% is desired.
Table 1: Theoretical and Observed Mass Data for Isotopic Purity Analysis
| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed m/z (HRMS) | Isotopic Enrichment (%) |
| Unlabeled Cyproterone Acetate | C₂₄H₂₉ClO₄ | 416.1755 | - | < 1 |
| Cyproterone Acetate-d3 | C₂₄H₂₆D₃ClO₄ | 419.1942 | - | < 1 |
| This compound | C₂₂¹³C₂H₂₆D₃ClO₄ | 421.1920 | 421.1921 | > 99 |
Note: The data in this table is representative and based on typical specifications for commercially available isotopically labeled standards. Actual values are provided in the certificate of analysis for a specific batch.
The data demonstrates a high level of incorporation of the stable isotopes, confirming the suitability of the material for quantitative applications where mass-based detection is used.
Structural Elucidation and Positional Isotope Verification of this compound
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides direct evidence for the position of the ¹³C labels. The signals corresponding to the acetyl carbonyl carbon (typically around 170 ppm) and the acetyl methyl carbon (typically around 21 ppm) will be significantly enhanced due to the ¹³C enrichment. Furthermore, the signal for the methyl carbon will appear as a multiplet due to coupling with the attached deuterium (B1214612) atoms (C-D coupling), confirming the d3 substitution at this position. The chemical shifts of the other 22 carbon atoms in the steroid core should match those of an unlabeled reference standard, confirming the structural integrity of the rest of the molecule.
Table 2: Key NMR Spectroscopic Data for Positional Isotope Verification
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling | Observation |
| ¹H | Acetyl -CH₃ | ~2.1 | Singlet | Signal absent |
| ¹³C | Acetyl -C =O | ~170 | Singlet (enhanced intensity) | Confirms ¹³C at carbonyl position |
| ¹³C | Acetyl -C H₃ | ~21 | Multiplet (C-D coupling, enhanced intensity) | Confirms ¹³C and d3 at methyl position |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. The data presented is illustrative of the expected results for structural verification.
Together, HRMS and multinuclear NMR spectroscopy provide a comprehensive characterization of this compound, confirming its molecular weight, high isotopic enrichment, and the precise, stereospecific placement of the carbon-13 and deuterium labels. This rigorous analytical verification ensures the compound's reliability as a tracer and internal standard in scientific research.
Synthesis and Characterization
General Synthetic Strategies for Labeled Steroids
The synthesis of isotopically labeled steroids often involves multi-step chemical reactions. Common strategies include hydrogen-deuterium exchange reactions using deuterated solvents and bases, or reductive deuteration using reagents like sodium borodeuteride (NaBD4). nih.gov For carbon-13 labeling, precursors containing the ¹³C isotope are incorporated into the molecular structure during the synthesis. researchgate.net These methods require careful planning to ensure the isotopic labels are placed at chemically stable positions within the molecule. nih.gov
Specifics of Cyproterone (B1669671) Acetate-13C2,d3 Synthesis
While the specific proprietary details of the synthesis of Cyproterone Acetate-13C2,d3 are not publicly available, it can be inferred that it involves the use of acetic anhydride (B1165640) labeled with both carbon-13 and deuterium (B1214612) in the final acylation step of the cyproterone molecule. This would introduce the labeled acetyl group at the 17-hydroxy position.
Analytical Characterization and Quality Control
To confirm the identity, purity, and isotopic enrichment of this compound, a suite of analytical techniques is employed. These typically include:
Mass Spectrometry (MS): To confirm the correct molecular weight and isotopic distribution. vivanls.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the position of the isotopic labels within the molecule. vivanls.com
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the compound. vivanls.com
Comprehensive characterization data, often provided as a Certificate of Analysis (CoA), is essential for its use in regulated analytical method development and validation. clearsynth.comvivanls.com
Application in Preclinical and in Vitro Metabolic Research of Cyproterone Acetate
Elucidation of Metabolic Pathways in Hepatic Microsomes and Isolated Hepatocytes using Cyproterone (B1669671) Acetate-13C2,d3
The use of Cyproterone Acetate-13C2,d3 is instrumental in clarifying the metabolic pathways of cyproterone acetate (B1210297) within liver preparations such as hepatic microsomes and isolated hepatocytes. These systems model the primary site of drug metabolism in the body. By introducing the labeled compound to these in vitro models, researchers can trace the biotransformation of cyproterone acetate.
Studies have shown that cyproterone acetate is primarily metabolized via hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4. wikipedia.orgdrugbank.com The major metabolite formed is 15β-hydroxycyproterone acetate. wikipedia.org The use of isotopically labeled cyproterone acetate allows for the unambiguous identification of this and other metabolites against a complex background of endogenous molecules. nih.gov Furthermore, research using rat hepatocytes has indicated that sulfoconjugation is a critical step in the activation of cyproterone acetate to metabolites that can bind to DNA. nih.gov The reduction of a keto group at C-3 followed by sulfonation of the resulting hydroxysteroid is a proposed bioactivation pathway. nih.gov
Identification and Structural Characterization of Cyproterone Acetate Metabolites through Isotopic Tracing
Isotopic tracing with this compound is a cornerstone for the identification and structural elucidation of its metabolites. The unique mass signature of the labeled compound and its metabolic products allows for their clear detection using mass spectrometry (MS). oup.com This technique, often coupled with liquid chromatography (LC-MS/MS), enables the separation and fragmentation of molecules, providing detailed structural information. researchgate.net
One significant metabolite identified through such methods is 3α-hydroxy-cyproterone acetate, which was isolated from the bile of female rats. nih.gov The structural confirmation of this metabolite was achieved through mass spectrometry and 1H-NMR. nih.gov This metabolite, along with others, is being investigated for its potential to form DNA adducts. nih.gov The ability to distinguish drug-related material from endogenous compounds is a key advantage of using stable isotope-labeled standards. nih.govresearchgate.net
Assessment of Enzymatic Kinetics and Metabolic Stability of Cyproterone Acetate utilizing Labeled Analog
This compound is crucial for determining the enzymatic kinetics and metabolic stability of cyproterone acetate. These studies provide insights into the rate at which the drug is metabolized and its susceptibility to enzymatic degradation.
Kinetic studies have been performed to understand the interaction of cyproterone acetate with specific enzymes. For instance, the conversion of cyproterone acetate by the enzyme CYP106A2 from Bacillus megaterium has been characterized, revealing a Vmax of 61.65 ± 2.56 nmol of product per nmol of CYP106A2 per minute and a Km of 103.14 ± 11.99 μM. researchgate.net Such data is vital for predicting the metabolic rate of the drug in different biological systems. The use of a labeled analog ensures accurate quantification, which is essential for precise kinetic parameter determination.
Table 1: Michaelis-Menten Kinetic Parameters for Cyproterone Acetate Conversion by CYP106A2 researchgate.net
| Parameter | Value |
| Vmax (nmol product/nmol CYP106A2/min) | 61.65 ± 2.56 |
| Km (μM) | 103.14 ± 11.99 |
In Vitro Drug-Drug Interaction Studies Involving Metabolic Enzymes and this compound
Understanding the potential for drug-drug interactions is a critical aspect of drug development. This compound is utilized in in vitro studies to investigate how co-administered drugs might affect its metabolism, or how cyproterone acetate itself might influence the metabolism of other drugs.
Cyproterone acetate is known to be a substrate and an inhibitor of CYP3A4. drugbank.comhres.ca In vitro studies have shown that strong inhibitors of CYP3A4, such as ketoconazole, can inhibit the metabolism of cyproterone acetate. hres.ca Conversely, inducers of CYP3A4, like rifampicin, may decrease its plasma levels. hres.ca At high therapeutic doses, cyproterone acetate has the potential to inhibit other CYP enzymes, including CYP2C8, 2C9, 2C19, and 2D6. hres.ca The use of the labeled compound in these studies allows for precise measurement of changes in metabolic rates in the presence of other drugs, helping to predict clinically relevant interactions. hep-druginteractions.org For instance, ethinylestradiol, often co-administered with cyproterone acetate, is a known inhibitor of several CYP enzymes, including CYP2C19, CYP1A1, and CYP1A2, and a mechanism-based inhibitor of CYP3A4/5, CYP2C8, and CYP2J2. hres.ca
Development of Robust Bioanalytical Methods for Preclinical Pharmacokinetic Studies using this compound
The development of robust and validated bioanalytical methods is fundamental to the accurate assessment of a drug's pharmacokinetic profile. In preclinical studies, where sample volumes are often limited and matrix effects can be significant, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. This compound serves as an ideal SIL-IS for the quantification of cyproterone acetate in various biological matrices such as plasma, serum, and tissue homogenates.
The primary advantage of using this compound lies in its ability to co-elute with the unlabeled analyte during chromatographic separation, typically liquid chromatography (LC). Because the physical and chemical properties of the labeled and unlabeled compounds are nearly identical, they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer (MS). wuxiapptec.com This co-elution ensures that any variations in sample preparation or matrix effects that might suppress or enhance the MS signal will affect both the analyte and the internal standard to the same degree, allowing for accurate correction and precise quantification. wuxiapptec.com
A typical bioanalytical method involves the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The development of such a method for cyproterone acetate using this compound as an internal standard would involve optimizing the chromatographic conditions to achieve good peak shape and separation from other endogenous components. The mass spectrometer would be set to monitor specific precursor-to-product ion transitions for both cyproterone acetate and this compound, ensuring high selectivity and sensitivity.
While specific validation data for a method using this compound is not publicly available, the following table presents representative validation parameters from a published LC-MS/MS method for the quantification of cyproterone acetate in human plasma, which used a different internal standard. nih.gov These parameters illustrate the level of performance that can be expected from a well-developed and validated method.
| Validation Parameter | Result |
|---|---|
| Linearity Range | 0.1 - 50.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-batch Precision (%RSD) | 1.8 - 5.6% |
| Inter-batch Precision (%RSD) | 2.2 - 5.55% |
| Intra-batch Accuracy | 92.0 - 99.4% |
| Inter-batch Accuracy | 95.5 - 100.0% |
| Mean Recovery | 100.3 - 109.0% |
Application of this compound in Animal Model Bioanalysis for Tissue Distribution Studies
Understanding the distribution of a drug into various tissues is a critical component of preclinical pharmacokinetic research. Tissue distribution studies provide valuable insights into where a drug accumulates, which can be correlated with both its therapeutic efficacy and potential toxicity. The use of this compound as an internal standard in these studies is crucial for obtaining reliable quantitative data from complex tissue matrices.
In a typical preclinical tissue distribution study, a test animal is administered cyproterone acetate, and at various time points, different tissues are collected. These tissues are then homogenized and extracted to isolate the drug for quantification by LC-MS/MS. The inherent variability in extraction efficiency from different tissues (e.g., brain, liver, fat) can be significant. By adding a known amount of this compound to each tissue homogenate before the extraction process, this variability can be effectively normalized, leading to more accurate determination of the cyproterone acetate concentration in each tissue.
For instance, cyproterone acetate is known to be highly lipophilic and may accumulate in adipose tissue. wikipedia.org Quantifying its concentration in fat versus other tissues like the prostate, a target organ, is important for understanding its pharmacological and toxicological profile. The use of this compound ensures that the measurements are accurate and comparable across different tissue types. While specific data from a tissue distribution study using this compound is not available, the table below provides a hypothetical representation of tissue distribution data that could be generated in a preclinical study in rats.
| Tissue | Concentration (ng/g) at 4 hours post-dose |
|---|---|
| Plasma | 150 |
| Liver | 1200 |
| Prostate | 850 |
| Adipose Tissue | 3500 |
| Brain | 50 |
Utilization of Isotopic Tracers in Preclinical Toxicokinetic Method Development and Validation
Toxicokinetic studies are designed to understand the relationship between the systemic exposure to a drug and its observed toxicity in preclinical species. porsolt.com These studies are essential for establishing a safe therapeutic window for a new drug candidate. The use of isotopic tracers like this compound plays a vital role in the development and validation of analytical methods that support these toxicokinetic assessments.
In toxicokinetic studies, animals are often administered high doses of a drug to elicit potential toxic effects. At these high concentrations, the formation of metabolites can be significant, and some of these metabolites may be responsible for the observed toxicity. The use of a stable isotope-labeled internal standard is critical for accurately quantifying both the parent drug and its metabolites in the presence of high concentrations of other endogenous and exogenous compounds.
Furthermore, this compound can be used in "cassette dosing" or "cocktail" studies, where multiple drug candidates are administered simultaneously to a single animal. The unique mass of the labeled internal standard allows for the unambiguous quantification of cyproterone acetate even in the presence of other co-administered drugs and their respective metabolites. This approach can significantly reduce the number of animals required for preclinical testing, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
The validation of bioanalytical methods for toxicokinetic studies follows stringent guidelines from regulatory agencies. The use of a SIL-IS like this compound helps to ensure that the method meets the required standards for accuracy, precision, and robustness. The following table outlines key toxicokinetic parameters that would be determined from concentration-time data obtained using a validated bioanalytical method.
| Toxicokinetic Parameter | Description |
|---|---|
| Cmax | Maximum observed concentration |
| Tmax | Time to reach Cmax |
| AUC (Area Under the Curve) | Total drug exposure over time |
| t1/2 (Half-life) | Time for the concentration to decrease by half |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes |
Conclusion
Cyproterone (B1669671) Acetate-13C2,d3 stands as a prime example of the critical role that stable isotope-labeled compounds play in modern scientific research. Its specific design, incorporating both carbon-13 and deuterium (B1214612) labels, provides a robust internal standard for mass spectrometric applications. This enables researchers to perform highly accurate and precise quantitative analysis of Cyproterone Acetate (B1210297) in a variety of contexts, from clinical pharmacokinetics to environmental monitoring. The continued development and application of such sophisticated chemical probes are fundamental to advancing our understanding of complex biological and chemical systems.
Role of Cyproterone Acetate 13c2,d3 in Quality Control and Reference Standard Development
Application in Method Validation and Interlaboratory Harmonization for Cyproterone (B1669671) Acetate (B1210297) Quantification
Cyproterone Acetate-13C2,d3 plays a pivotal role in the validation of analytical methods designed to quantify its unlabeled counterpart, cyproterone acetate. pharmaguideline.com Method validation is a documented process that demonstrates an analytical procedure is suitable for its intended purpose, a requirement mandated by regulatory bodies like the FDA and EMA. pharmaguideline.comresearchgate.net The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.comalfa-chemistry.com
As an internal standard, a known amount of this compound is added to samples at the beginning of the analytical process. wikipedia.org Because it is chemically identical to the analyte (cyproterone acetate), it co-elutes chromatographically and experiences the same effects during sample extraction, cleanup, and ionization in the mass spectrometer. acanthusresearch.comnih.gov However, due to its higher mass, it is distinguishable by the detector. This allows it to compensate for variations in sample recovery and matrix effects, which are common sources of error in the analysis of complex biological samples like plasma or urine. nih.govnih.gov This correction significantly improves the method's accuracy and precision. musechem.com
For interlaboratory harmonization, the availability of a well-characterized, certified reference standard like this compound is essential. When different laboratories use the same reference standard, it minimizes discrepancies in results that could arise from using in-house or less-characterized standards. This leads to greater consistency and comparability of data across different sites, which is crucial for clinical trials, environmental monitoring, and regulatory compliance. who.int
Table 2: Role of this compound in Analytical Method Validation
| Validation Parameter | How this compound is Applied |
| Accuracy | By correcting for analyte loss during sample processing, it ensures the measured concentration is closer to the true value. |
| Precision | It reduces variability in results (improves repeatability and intermediate precision) by normalizing for inconsistencies in extraction and instrument response. nih.gov |
| Linearity | The ratio of the analyte's response to the internal standard's response is plotted against concentration to construct the calibration curve, ensuring a reliable quantitative relationship. |
| Specificity/Selectivity | The use of MS/MS allows for highly specific detection of both the analyte and the internal standard, free from interference from other matrix components. europa.eu |
| Limit of Quantification (LOQ) | The standard helps to ensure reliable measurement at the lowest concentration level of the calibration range. researchgate.net |
Ensuring Analytical Traceability and Measurement Confidence in Research Settings
Analytical traceability is the property of a measurement result whereby the result can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. wikipedia.org Using a Certified Reference Material (CRM) like this compound is fundamental to establishing this chain. Measurements made using a method calibrated with this CRM are traceable to the certified value provided by the issuing authority (e.g., a National Metrology Institute). nist.govfishersci.com
This traceability is crucial for ensuring that results are accurate, comparable over time, and defensible. It provides a high level of confidence in the data, which is paramount in research settings where decisions are based on these measurements. The use of isotope dilution mass spectrometry (IDMS), which employs this compound, is regarded as a method of the highest metrological standing. wikipedia.org This is because it relies on the measurement of isotope ratios rather than signal intensities, making it less susceptible to instrumental variations and matrix effects. wikipedia.org
Table 3: Chain of Analytical Traceability Using this compound
| Level in Hierarchy | Standard/Material | Role |
| Top Level | SI Units (e.g., kilogram, mole) | The ultimate reference for all measurements. |
| Primary Reference Standard | Pure this compound characterized by a National Metrology Institute (NMI). | Realization of the SI units for this specific compound. |
| Certified Reference Material (CRM) | A batch of this compound with a certified value and uncertainty, traceable to the primary standard. | Dissemination of traceability to other laboratories. |
| Working/In-house Standard | A standard prepared by the end-user laboratory, calibrated against the CRM. | Used for routine daily analysis. |
| Analytical Measurement | Quantification of cyproterone acetate in a research sample. | The final result, which is traceable back to the SI units through the preceding chain. |
Integration of Cyproterone Acetate 13c2,d3 in Environmental Research and Monitoring Methodologies
Quantification of Cyproterone (B1669671) Acetate (B1210297) and Related Compounds in Aquatic and Terrestrial Matrices
The accurate quantification of cyproterone acetate (CPA) in environmental samples such as wastewater, surface water, and soil is complicated by the presence of interfering substances (matrix effects) and the typically low concentrations (in the nanogram per liter range). The isotope dilution method, which utilizes a stable isotope-labeled internal standard like Cyproterone Acetate-13C2,d3, is the gold standard for overcoming these challenges.
In this technique, a known quantity of this compound is added to the environmental sample at the beginning of the extraction process. Because the labeled standard is chemically identical to the target analyte (the native CPA), it experiences the same losses during sample preparation, extraction, and analysis. By measuring the ratio of the native compound to the labeled standard using sensitive analytical instruments like liquid chromatography-tandem mass spectrometry (LC-MS/MS), analysts can accurately calculate the initial concentration of CPA in the sample, effectively correcting for matrix-induced signal suppression or enhancement and procedural losses.
Research has demonstrated the presence of CPA in wastewater treatment plant (WWTP) effluents, indicating incomplete removal during treatment processes. theses.cz One study identified cyproterone acetate in treated wastewater in the Netherlands at a concentration of 20 ng/L, where it was a major contributor to the measured anti-androgenic activity. theses.cz The use of this compound as an internal standard is crucial for achieving the low detection limits required for such monitoring. theses.cz
Table 1: Performance Characteristics of an LC-MS/MS Method for Cyproterone Acetate Quantification using Isotope Dilution This table presents typical validation data for the analysis of Cyproterone Acetate in environmental water matrices, based on performance characteristics reported for similar steroid hormones.
| Parameter | Surface Water | Wastewater Effluent |
| Limit of Quantification (LOQ) | 0.05 ng/L | 0.5 ng/L |
| Limit of Detection (LOD) | 0.015 ng/L | 0.15 ng/L |
| Recovery (%) | 95 - 108% | 92 - 112% |
| Relative Standard Deviation (RSD) | < 8% | < 15% |
Methodological Advancements for Assessing Environmental Fate and Transformation Products of Cyproterone Acetate
Understanding the environmental fate of cyproterone acetate—what happens to it after it enters the environment—is crucial for a complete ecological risk assessment. Pharmaceuticals can be transformed by biotic (microbial) or abiotic (e.g., photolysis) processes into new compounds known as transformation products (TPs). These TPs can sometimes be more persistent or toxic than the parent compound.
Isotopically labeled standards are indispensable tools in these investigations. Studies on the fate of CPA in environments like activated sludge have found it to be more resistant to degradation compared to other progestogens. The use of this compound allows researchers to:
Trace the Parent Compound: Accurately measure the rate of degradation of CPA in various environmental simulations (e.g., water-sediment systems or bioreactors).
Identify and Quantify TPs: While the labeled standard itself does not reveal the structure of unknown TPs, it is essential for the accurate quantification of known or suspected metabolites. Once a TP is identified, a corresponding analytical standard can be used, while this compound continues to serve as the internal standard for the parent compound, ensuring a comprehensive mass balance assessment. Studies have noted the formation of TPs for recalcitrant steroids like CPA during wastewater treatment. For instance, dechlorination has been reported as a transformation pathway for CPA in fish tissue.
These advanced methodologies, underpinned by the use of stable isotope standards like this compound, provide the critical data needed to model the persistence, transport, and ultimate fate of cyproterone acetate in the environment, leading to more informed environmental protection strategies.
Future Research Directions and Methodological Innovations with Cyproterone Acetate 13c2,d3
Advancements in Micro- and Nano-Scale Analytical Systems for Cyproterone (B1669671) Acetate-13C2,d3 Detection
The development of miniaturized analytical systems offers the potential for rapid, sensitive, and low-volume detection of Cyproterone Acetate-13C2,d3 and its metabolites. These technologies are particularly advantageous in preclinical and clinical studies where sample volumes may be limited.
Microfluidic Devices: Lab-on-a-chip platforms integrating sample preparation, separation, and detection on a single microfluidic chip are a promising avenue. For the analysis of this compound, such devices could incorporate solid-phase extraction for sample clean-up, followed by electrophoretic separation and detection by mass spectrometry. This approach would significantly reduce analysis time and reagent consumption compared to conventional methods.
Nanoparticle-Based Sensors: The unique optical and electronic properties of nanoparticles can be harnessed to create highly sensitive biosensors. For instance, gold nanoparticles functionalized with specific antibodies against cyproterone acetate (B1210297) could be employed in a colorimetric or fluorescence-based assay. The presence of this compound would induce a measurable change in the optical properties of the nanoparticle solution, allowing for rapid and sensitive detection.
| Analytical System | Principle of Detection | Potential Advantages for this compound Analysis | Illustrative Limit of Detection (LOD) |
|---|---|---|---|
| Microchip Electrophoresis-MS | Separation based on electrophoretic mobility coupled with mass-to-charge ratio detection. | High-speed analysis, minimal sample volume, reduced solvent consumption. | Low pg/mL |
| Nanoparticle-based Colorimetric Sensor | Change in plasmon resonance of gold nanoparticles upon binding of the analyte. | Rapid visual detection, potential for point-of-care applications. | Low ng/mL |
| Carbon Nanotube-based Electrochemical Sensor | Electrochemical oxidation/reduction of the analyte on a modified electrode surface. | High sensitivity, potential for in-vivo monitoring. | Mid pg/mL |
Integration with Advanced Imaging Techniques for Spatiotemporal Tracing in Biological Systems
The isotopic labels in this compound make it an ideal probe for advanced imaging techniques, enabling the visualization of its distribution and localization within tissues and even single cells.
Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging can map the spatial distribution of this compound and its metabolites in tissue sections without the need for radioactive labeling. This can provide invaluable information on drug accumulation in target tissues versus off-target sites, offering insights into efficacy and potential toxicity.
Positron Emission Tomography (PET): While this compound contains stable isotopes, the synthetic strategies used to produce it could be adapted to incorporate positron-emitting isotopes like carbon-11 (B1219553) (¹¹C). A ¹¹C-labeled version of cyproterone acetate would allow for non-invasive, whole-body imaging using PET scans, providing dynamic information on the drug's absorption, distribution, metabolism, and excretion (ADME) in living subjects.
| Imaging Technique | Information Obtained | Relevance to Cyproterone Acetate Research | Potential Research Application |
|---|---|---|---|
| MALDI Imaging | Spatial distribution of the labeled compound and its metabolites in tissue sections. | Understanding tissue-specific accumulation and metabolism. | Assessing drug penetration into tumor tissues in prostate cancer models. |
| Secondary Ion Mass Spectrometry (SIMS) | High-resolution imaging of labeled compounds at the subcellular level. | Investigating intracellular drug targets and mechanisms. | Visualizing the localization of this compound within specific cellular compartments. |
| PET Imaging (with ¹¹C labeling) | Dynamic, whole-body distribution and pharmacokinetics in vivo. | Non-invasive assessment of drug disposition in preclinical and clinical studies. | Evaluating the effect of co-administered drugs on the biodistribution of cyproterone acetate. |
Potential for Novel Mechanistic Studies leveraging Specific Isotopic Labeling Patterns
The specific placement of ¹³C and deuterium (B1214612) atoms in this compound provides a unique tool for elucidating the metabolic fate and mechanisms of action of the parent drug.
Metabolite Identification and Pathway Elucidation: The known mass shift introduced by the isotopic labels allows for the unambiguous identification of drug-related metabolites in complex biological samples using mass spectrometry. By tracking the fate of the labeled atoms, researchers can piece together the metabolic pathways of cyproterone acetate, including the formation of its major active metabolite, 15β-hydroxycyproterone acetate, which is primarily formed by the action of the cytochrome P450 enzyme CYP3A4. wikipedia.org
Enzyme Kinetics and Mechanism: The deuterium atoms in the acetyl group can be used to probe the kinetic isotope effect of enzymatic reactions involved in the deacetylation of cyproterone acetate. A significant kinetic isotope effect would indicate that the cleavage of the C-H bond is a rate-determining step in the reaction, providing valuable mechanistic insights.
Development of High-Throughput Bioanalytical Platforms for Cyproterone Acetate and its Metabolites
The demand for rapid and efficient analysis of large numbers of samples in drug discovery and development necessitates the use of high-throughput bioanalytical platforms. This compound is an ideal internal standard for such assays.
LC-MS/MS Assays: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of drugs and their metabolites. nih.govbioanalysis-zone.com The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification, as it compensates for variations in sample preparation and matrix effects.
Automated Sample Preparation: The integration of robotic systems for automated sample preparation, such as solid-phase extraction or liquid-liquid extraction, can significantly increase the throughput of bioanalytical workflows. These automated platforms can be seamlessly coupled with LC-MS/MS systems for a fully automated analytical pipeline.
| Platform Component | Function | Advantage for Cyproterone Acetate Analysis | Illustrative Throughput |
|---|---|---|---|
| Robotic Liquid Handling | Automated pipetting, dilution, and reagent addition. | Increased precision and reduced manual error. | Hundreds of samples per day |
| 96-well Solid-Phase Extraction | Parallel sample clean-up and concentration. | High-throughput sample preparation. | Processing of 96 samples in under an hour |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Rapid and high-resolution chromatographic separation. | Short analysis times (e.g., <2 minutes per sample). | Analysis of over 500 samples per day |
| Triple Quadrupole Mass Spectrometry | Highly selective and sensitive detection and quantification. | Accurate measurement of Cyproterone Acetate and its metabolites. | Continuous operation with high sensitivity |
Q & A
Q. How can researchers optimize synthesis protocols for Cyproterone Acetate-<sup>13</sup>C2,d3 to ensure isotopic purity and reproducibility?
- Methodological Answer : Isotopic labeling requires precise control of reaction conditions (e.g., solvent selection, temperature, and catalyst ratios) to minimize unlabeled byproducts. Factorial experimental designs (e.g., 2<sup>k</sup> designs) can systematically evaluate variables affecting isotopic incorporation . Validate purity using <sup>13</sup>C NMR (126 MHz, CD3OD) and mass spectrometry, comparing peaks to unlabeled analogs to confirm isotopic enrichment . Replicate synthesis batches under controlled conditions to assess reproducibility .
Q. What analytical techniques are critical for characterizing Cyproterone Acetate-<sup>13</sup>C2,d3 in pharmacokinetic studies?
- Methodological Answer : Use hyphenated techniques like LC-MS/MS with deuterated internal standards to distinguish isotopic variants and quantify metabolic stability. For structural confirmation, combine <sup>13</sup>C NMR with DEPT-135 experiments to resolve isotopic shifts in acetate and cyclopropane groups . Cross-validate results with computational models (e.g., DFT calculations) to predict isotopic effects on molecular geometry .
Q. How should researchers design safety protocols for handling Cyproterone Acetate-<sup>13</sup>C2,d3 in laboratory settings?
- Methodological Answer : Follow guidelines for handling deuterated/isotopic compounds, including fume hood use, PPE (gloves, lab coats), and waste segregation. Calibrate radiation detectors if tritium analogs are used. Document handling procedures in alignment with institutional safety frameworks (e.g., California Prop. 65 compliance for reproductive toxins) .
Advanced Research Questions
Q. How do isotopic substitutions (<sup>13</sup>C and deuterium) in Cyproterone Acetate influence its metabolic stability and receptor-binding kinetics?
- Methodological Answer : Conduct comparative in vitro assays (e.g., microsomal stability tests) with labeled vs. unlabeled compounds. Use kinetic isotope effect (KIE) analysis to quantify deuterium’s impact on CYP450-mediated oxidation rates. For receptor binding, employ surface plasmon resonance (SPR) to measure dissociation constants (KD) under isotopic conditions .
Q. What experimental strategies resolve contradictions in reported bioactivity data for Cyproterone Acetate-<sup>13</sup>C2,d3 across studies?
- Methodological Answer : Apply meta-analysis frameworks to identify confounding variables (e.g., cell line variability, solvent effects). Replicate conflicting experiments with standardized protocols (e.g., identical buffer pH, temperature). Use ANOVA to isolate sources of variance and Bayesian statistics to quantify uncertainty in cross-study comparisons .
Q. How can computational models predict the isotopic effects of Cyproterone Acetate-<sup>13</sup>C2,d3 on its pharmacokinetic profile?
- Methodological Answer : Develop QSPR (Quantitative Structure-Property Relationship) models incorporating isotopic mass and bond vibrations. Validate predictions against in vivo data (e.g., plasma half-life in rodent models). Use molecular dynamics simulations to assess deuterium’s impact on hydrogen bonding with androgen receptors .
Q. What experimental designs minimize batch-to-batch variability in Cyproterone Acetate-<sup>13</sup>C2,d3 production for large-scale preclinical studies?
- Methodological Answer : Implement quality-by-design (QbD) principles, defining critical process parameters (CPPs) via risk assessment matrices. Use DoE (Design of Experiments) to optimize reaction yield and purity. Characterize each batch with orthogonal methods (e.g., HPLC-UV for purity, NMR for isotopic enrichment) and establish acceptance criteria .
Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data for Cyproterone Acetate-<sup>13</sup>C2,d3?
- Methodological Answer : Investigate physiological factors (e.g., protein binding, metabolic clearance) using physiologically based pharmacokinetic (PBPK) modeling. Validate models with interspecies scaling (e.g., rodent-to-human). Perform ex vivo tissue distribution studies to correlate in vitro receptor affinity with tissue-specific exposure .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing dose-response relationships in Cyproterone Acetate-<sup>13</sup>C2,d3 studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to fit sigmoidal dose-response curves. Apply AIC (Akaike Information Criterion) to select the best-fit model. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify non-linear interactions between isotopic substitution and efficacy .
Q. How should researchers document isotopic labeling procedures to ensure reproducibility and compliance with journal standards?
- Methodological Answer :
Include detailed synthetic protocols in supplementary materials, specifying isotopic sources (e.g., <sup>13</sup>C-acetic anhydride), reaction times, and purification steps. Adhere to IUPAC guidelines for labeling notation and use ChemDraw for unambiguous formula representation . Cross-reference with primary literature to align with field-specific reporting norms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
